N-Carbobenzoxy-DL-norleucine
Overview
Description
N-Carbobenzoxy-DL-norleucine is a derivative of the amino acid norleucine, modified to include a benzyloxycarbonyl protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The compound has the chemical formula C14H19NO4 and is known for its role in synthetic organic chemistry and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbobenzoxy-DL-norleucine can be synthesized through the reaction of norleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Carbobenzoxy-DL-norleucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding free norleucine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products:
Oxidation: Oxo derivatives of norleucine.
Reduction: Free norleucine.
Substitution: Various substituted norleucine derivatives.
Scientific Research Applications
N-Carbobenzoxy-DL-norleucine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the production of synthetic peptides and proteins for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Carbobenzoxy-DL-norleucine involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of norleucine, preventing unwanted side reactions during peptide coupling. This allows for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product.
Comparison with Similar Compounds
- N-[(Benzyloxy)carbonyl]glycine
- N-[(Benzyloxy)carbonyl]alanine
- N-[(Benzyloxy)carbonyl]valine
Comparison: N-Carbobenzoxy-DL-norleucine is unique due to its longer aliphatic side chain compared to other benzyloxycarbonyl-protected amino acids. This structural difference can influence its reactivity and the properties of the peptides synthesized using it.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294762 | |
Record name | Z-DL-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15027-13-1 | |
Record name | 15027-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-DL-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that N-Carbobenzoxy-DL-norleucine was produced during the concentration step of tobacco powder processing. What could be a possible explanation for its formation in this context?
A1: While the research paper [] itself doesn't delve into the specific formation mechanism of this compound during the tobacco powder concentration, its presence could be attributed to several factors.
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